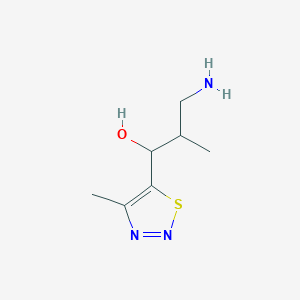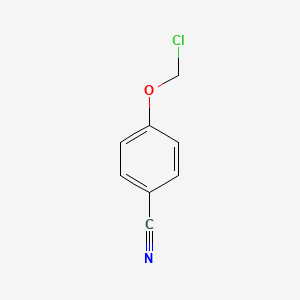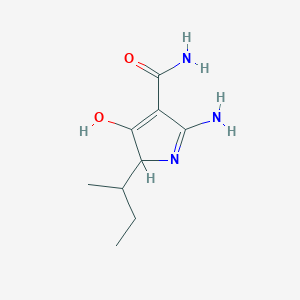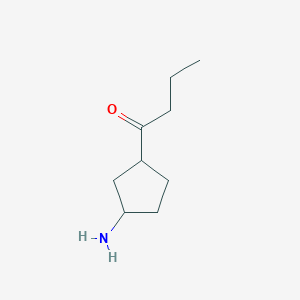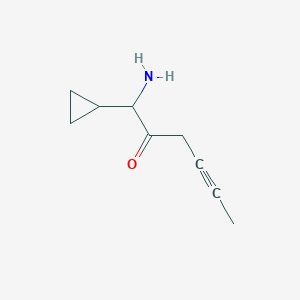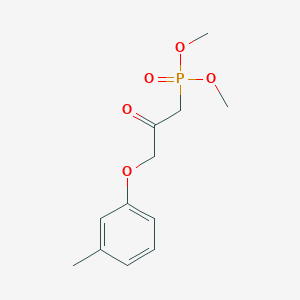
Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C12H17O5P. It is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate typically involves the reaction of methyl phosphonic acid dimethyl ester with m-tolyloxyacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonate esters .
Scientific Research Applications
Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including phosphorylation and dephosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
- Dimethyl (2-oxo-3-(3-trifluoromethylphenoxy)propyl)phosphonate
- Dimethyl (2-oxo-3-(4-methylphenoxy)propyl)phosphonate
Uniqueness
Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
40666-12-4 |
|---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(3-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C12H17O5P/c1-10-5-4-6-12(7-10)17-8-11(13)9-18(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
TVMKJAJNZJMJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


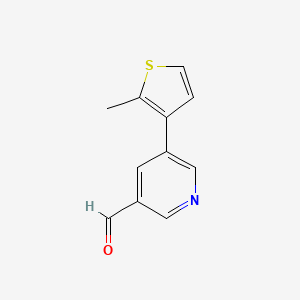
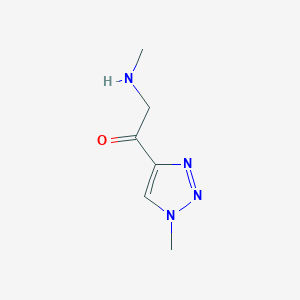
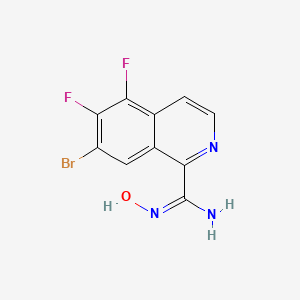
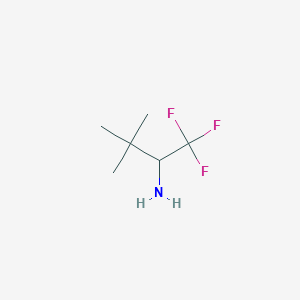
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
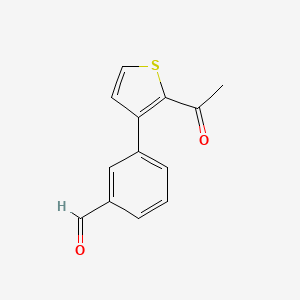
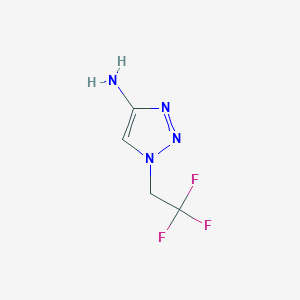
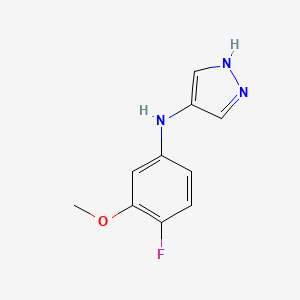
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
